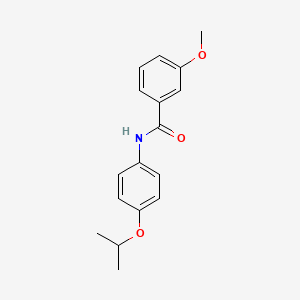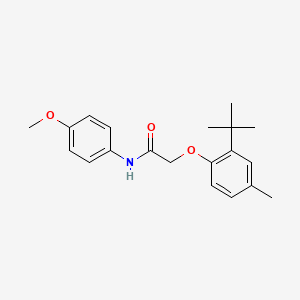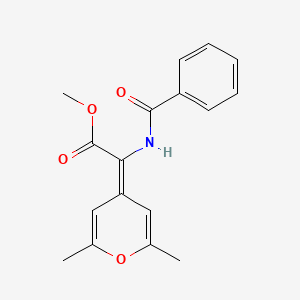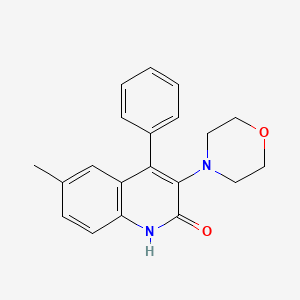
1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone involves complex reactions that are meticulously designed to ensure the precise assembly of the molecular structure. For example, a method for the direct synthesis of pyrrolo[1,2-α]quinoxalines via iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols demonstrates the intricacy of synthesizing related quinoline derivatives (Chun et al., 2020). Additionally, the simultaneous double C2/C3 functionalization of quinoline has been reported, highlighting the complex nature of synthesizing compounds with specific functional groups (Belyaeva et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their physical and chemical properties. For instance, the crystal structure analysis of ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate provides valuable information on the conformation and bonding within the molecule, contributing to the understanding of its stability and reactivity (Xiang, 2004).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often exhibit unique reactivity due to their intricate molecular structures. The base-catalyzed condensation of o-nitroacetophenone, leading to the formation of 4-quinolone from an indoline system, showcases the potential for diverse chemical transformations (Miwa, 1972). Such reactions are pivotal for synthesizing new derivatives with varied biological and chemical properties.
Physical Properties Analysis
The physical properties of these compounds, such as melting points and thermal stability, are crucial for their practical applications. The thermal and optical properties of an organic single crystal similar in structure, detailing its transparency and thermal stability, provide a basis for understanding the physical characteristics of 1-(4-nitrophenyl)-2-(2,2,4-trimethyl-1(2H)-quinolinyl)ethanone derivatives (Loh et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, play a significant role in the compound's applications. Research on heterocycle-heterocycle strategies and reductive cyclization of o-nitrophenyl propargyl alcohols illustrates the complex chemical behavior and versatility of quinoline derivatives in synthesis (Coffman et al., 2013), (Sandelier & DeShong, 2007).
properties
IUPAC Name |
1-(4-nitrophenyl)-2-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-12-20(2,3)21(18-7-5-4-6-17(14)18)13-19(23)15-8-10-16(11-9-15)22(24)25/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHXRWCJMDZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-nitrophenyl)-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B5629011.png)
![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}-N,N-dimethylbenzamide](/img/structure/B5629014.png)

![5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)

![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5629042.png)


![N,N-dimethyl-N'-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5629060.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629076.png)

![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)

![5-acetyl-1'-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5629104.png)